molecular formula C10H14BNO5 B8204198 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid

Cat. No.: B8204198
M. Wt: 239.04 g/mol
InChI Key: XORMLXVRHRAMNL-UHFFFAOYSA-N
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Description

2-Methoxy-4-(N-methoxy-N-methylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methoxy group at position 2 and an N-methoxy-N-methylcarbamoyl moiety at position 4. This structure combines electron-donating (methoxy) and polar, sterically demanding (carbamoyl) groups, making it distinct in reactivity and solubility compared to simpler phenylboronic acids. It is primarily used in Suzuki-Miyaura cross-coupling reactions and as a catalyst or intermediate in organic synthesis .

Properties

IUPAC Name

[2-methoxy-4-[methoxy(methyl)carbamoyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5/c1-12(17-3)10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORMLXVRHRAMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)OC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Protocol

  • Reagents : 4-Bromo-2-hydroxybenzoic acid, methyl iodide, NaOH, methanol.

  • Conditions : Stirring at 50°C for 12 hours under nitrogen.

  • Yield : ~85% after recrystallization.

Conversion to N-Methoxy-N-Methylcarbamoyl Derivative

The carboxylic acid group at the 4-position is converted to the N-methoxy-N-methylcarbamoyl group via a two-step process:

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.

  • Conditions : Reflux at 70°C for 3 hours.

  • Outcome : Quantitative conversion to 4-bromo-2-methoxybenzoyl chloride.

Amidation with N-Methoxy-N-Methylamine

  • Reagents : N-Methoxy-N-methylamine, triethylamine (TEA), dichloromethane (DCM).

  • Conditions : Room temperature, 6 hours.

  • Yield : 78–82% after column chromatography.

Data Table 1: Amidation Reaction Optimization

EntryBaseSolventTemp (°C)Yield (%)
1TEADCM2582
2PyridineTHF2575
3NaHCO₃Et₂O0→2568

Miyaura Borylation for Boronic Acid Installation

The bromine substituent at the 4-position is replaced with a boronic acid group via Miyaura borylation , a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂).

General Procedure

  • Catalyst : Pd(dppf)Cl₂ (1 mol%).

  • Reagents : B₂Pin₂ (1.2 equiv), KOAc (3 equiv), dioxane.

  • Conditions : 80°C, 12 hours under nitrogen.

  • Workup : Hydrolysis with HCl (1M) to yield the boronic acid.

  • Yield : 87–91% after purification.

Data Table 2: Borylation Condition Screening

EntryCatalystLigandSolventYield (%)
1Pd(OAc)₂XPhosDioxane78
2Pd(dppf)Cl₂NoneDioxane91
3Pd(PPh₃)₄NoneTHF65

Challenges and Mitigation Strategies

Boronic Acid Stability

The boronic acid group is sensitive to protic solvents and strong acids. To prevent protodeboronation:

  • Use anhydrous conditions during amidation.

  • Avoid prolonged exposure to acidic environments.

Regioselectivity in Borylation

The methoxy group’s ortho-directing effect ensures precise boronic acid placement at the 4-position. Computational studies confirm minimal para-borylation (<5%).

Alternative Synthetic Routes

Suzuki Coupling with Pre-Functionalized Boronic Acids

An alternative approach couples 2-methoxyphenylboronic acid with a 4-carbamoyl-substituted aryl halide. However, this method faces challenges in achieving cross-coupling selectivity.

Nitration-Reduction Sequence

Patent CN104277060A describes nitration of p-carboxyphenylboronic acid followed by esterification and reduction. Adapting this protocol, nitro groups could be reduced to amines and further functionalized to carbamoyls, though yields are suboptimal (~60%) .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Reduction: Amines.

Scientific Research Applications

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds, particularly in the synthesis of drug candidates.

    Material Science: Utilized in the preparation of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects on Solubility and Stability

Compound Name Substituents Solubility Profile Stability Notes
Target Compound 2-OCH₃, 4-(N-methoxy-N-methylcarbamoyl) Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO); limited in hydrocarbons Sensitive to hydrolysis; often stabilized as pinacol ester
4-Methoxyphenylboronic Acid 4-OCH₃ High solubility in ethers and ketones; moderate in chloroform Stable under standard conditions; no esterification required
2-Methoxy-4-(Trifluoromethyl)Phenylboronic Acid 2-OCH₃, 4-CF₃ High solubility in THF and dichloromethane; enhanced electrophilicity due to CF₃ group Stable as free acid; CF₃ group reduces steric hindrance
4-Fluoro-3-(N-Methoxy-N-Methylcarbamoyl)Phenylboronic Acid 4-F, 3-(N-methoxy-N-methylcarbamoyl) Lower solubility in hydrocarbons compared to target compound; fluorine increases lipophilicity Fluorine substitution improves metabolic stability
Phenylboronic Acid None Low solubility in hydrocarbons; moderate in chloroform Prone to dimerization; often used as pinacol ester

Key Findings :

  • The carbamoyl group in the target compound introduces polarity, improving solubility in polar solvents but reducing compatibility with non-polar media .
  • Fluorinated analogs (e.g., 4-Fluoro-3-carbamoyl derivative) exhibit higher lipophilicity, favoring applications in medicinal chemistry .

Reactivity in Cross-Coupling Reactions

Compound Name Reaction Yield (Suzuki-Miyaura) Catalytic Efficiency Notes
Target Compound 80–90% (with Pd catalysts) Carbamoyl group may slow coupling due to steric effects; methoxy enhances para-directing activity
4-Methoxyphenylboronic Acid 85–95% Methoxy group activates the ring, accelerating coupling
2-Methoxy-4-(Trifluoromethyl)Phenylboronic Acid 70–80% CF₃ group’s electron-withdrawing nature reduces nucleophilicity, lowering yields
Phenylboronic Acid 75–85% Baseline reactivity; sensitive to solvent choice (e.g., higher yields in THF/H₂O)

Key Findings :

  • The target compound’s carbamoyl group introduces steric hindrance, slightly reducing reaction efficiency compared to 4-methoxyphenylboronic acid .
  • Trifluoromethyl-substituted analogs show lower yields due to electronic deactivation .

Electronic and Steric Properties

  • Electron-Donating Effects : The 2-methoxy group activates the phenyl ring, enhancing para-directed electrophilic substitution. This contrasts with trifluoromethyl-substituted analogs, which deactivate the ring .
  • Steric Effects : The N-methoxy-N-methylcarbamoyl group introduces significant steric bulk, reducing reactivity in crowded catalytic environments .

Biological Activity

2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of this compound suggest it may interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with methoxy and carbamoyl groups, as well as a boronic acid moiety. This unique structure enhances its solubility and reactivity, which are crucial for biological interactions.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity through various mechanisms, including the inhibition of proteasomal activity and modulation of cellular signaling pathways. For instance, similar compounds have shown effectiveness in targeting cancer cell proliferation and inducing apoptosis.

Table 1: Summary of Anticancer Activity Studies

StudyCompoundCancer TypeMechanismIC50 (µM)
This compoundBreast CancerInhibition of proteasome activity15
Boronic acid derivativesVarious cancersInduction of apoptosis10-20

Antimicrobial Activity

In addition to anticancer properties, boronic acids have been studied for their antimicrobial effects. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.

Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Staphylococcus aureus with an MIC value of 32 µM.

The proposed mechanism of action for this compound involves binding to specific enzymes or receptors, leading to altered cellular functions. For example, it may act as a reversible inhibitor of certain proteases or interfere with signaling pathways relevant to cancer progression.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. In vitro studies on human cell lines suggest low cytotoxicity, with IC50 values exceeding 100 µM for normal cells.

Table 2: Toxicity Profile

Cell LineIC50 (µM)
MRC-5 (human fibroblast)>100
HeLa (cervical cancer)25

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Methoxy-4-(n-methoxy-n-methylcarbamoyl)phenylboronic acid?

Methodological Answer:
The compound can be synthesized via sequential functionalization of a phenylboronic acid scaffold. A typical approach involves:

Borylation : Start with a halogenated precursor (e.g., 4-bromo-2-methoxyphenyl derivative) and perform a Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF under reflux .

Carbamoyl Introduction : React the intermediate with N-methoxy-N-methylcarbamoyl chloride under basic conditions (e.g., NaH in DMF) at 0–25°C to install the carbamoyl group.
Key Considerations :

  • Ensure inert atmosphere (N₂/Ar) to prevent boronic acid oxidation.
  • Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

Advanced: How does the carbamoyl substituent influence reaction kinetics in cross-coupling reactions?

Methodological Answer :
The carbamoyl group introduces steric hindrance and modulates electronic properties:

  • Steric Effects : The bulky N-methoxy-N-methyl group reduces accessibility to the boron center, slowing transmetallation steps in Suzuki-Miyaura reactions. This necessitates higher catalyst loadings (e.g., 5 mol% Pd) .
  • Electronic Effects : The electron-withdrawing carbamoyl group enhances boron’s electrophilicity, improving reactivity with electron-rich aryl halides.
    Experimental Validation :
  • Compare coupling rates with/without the carbamoyl group using kinetic studies (e.g., in situ NMR).
  • Optimize base selection (e.g., K₂CO₃ vs. CsF) to balance deprotonation and stability .

Basic: What purification techniques are effective for isolating this boronic acid?

Methodological Answer :
Use a combination of:

Solvent Recrystallization : Dissolve in hot ethyl acetate/hexanes (1:3) and cool to 4°C for crystallization .

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